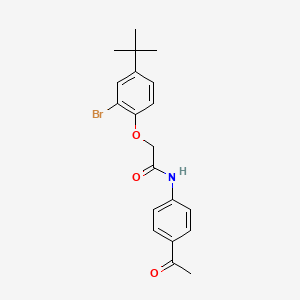
2-(2,4-dichlorophenoxy)-N-(1,1-dimethylpropyl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1,1-dimethylpropyl)propanamide, commonly known as DCPA, is a selective herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical class of chloroacetamides and is known for its ability to inhibit root growth in plants without affecting their above-ground parts.
Wirkmechanismus
DCPA acts by inhibiting the growth of plant roots. It works by interfering with the process of cell division in the root tips of the plants. This leads to the inhibition of root growth and eventually, the death of the plant. DCPA is selective in its action, meaning that it affects only the roots of the weeds and not the above-ground parts of the plants.
Biochemical and Physiological Effects
DCPA has been shown to affect the metabolism of plants. It inhibits the activity of enzymes involved in the synthesis of certain amino acids and proteins. This leads to the accumulation of toxic metabolites in the plant cells, which ultimately results in the death of the plant. DCPA has also been shown to affect the uptake of nutrients by the plants, which can lead to nutrient deficiencies and reduced growth.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action makes it an ideal herbicide for such studies. However, DCPA has some limitations in laboratory experiments. It is known to be volatile and can evaporate from the soil, which can affect the accuracy of the results. It is also sensitive to soil pH, temperature, and moisture, which can affect its effectiveness.
Zukünftige Richtungen
There are several areas of research that can be explored in relation to DCPA. Some of the future directions include:
1. Developing new formulations of DCPA that are more effective and have less impact on the environment.
2. Studying the effects of DCPA on soil microorganisms and their interactions with plants.
3. Investigating the potential of DCPA as a tool for weed management in organic farming.
4. Examining the effects of DCPA on non-target organisms such as insects and birds.
5. Developing new herbicides that are based on the structure and mechanism of action of DCPA.
Conclusion
In conclusion, DCPA is a selective herbicide that is widely used in agriculture to control weeds. It inhibits the growth of plant roots and has been extensively studied for its herbicidal properties and its effects on the environment. DCPA has several advantages and limitations in laboratory experiments and there are several areas of research that can be explored in relation to DCPA.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in agriculture to control weeds in various crops such as corn, soybeans, and vegetables. DCPA has been shown to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. It is also used as a pre-emergent herbicide, which means that it is applied to the soil before the weeds emerge.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c1-5-14(3,4)17-13(18)9(2)19-12-7-6-10(15)8-11(12)16/h6-9H,5H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYOFBCCSLLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4108377.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4108383.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)propanamide](/img/structure/B4108387.png)

![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108410.png)
![1-[3-(3-(3-chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4108412.png)

![7-(3-bromo-4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4108435.png)
![5-(2,3-dichlorophenyl)-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4108441.png)
![4-[(2-bromo-4-tert-butylphenoxy)acetyl]morpholine](/img/structure/B4108442.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4108445.png)

![5-bromo-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4108465.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]ethanol](/img/structure/B4108473.png)